molecular formula C19H25ClN2O6 B379187 2-ethoxyethyl 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

2-ethoxyethyl 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B379187
M. Wt: 412.9g/mol
InChI Key: CHRXYZTUZJRLMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxyethyl 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxyethyl 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through standard organic reactions. The key steps may include:

    Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the ethoxyethyl group: This step may involve an alkylation reaction using ethoxyethyl halides.

    Chlorination and hydroxylation: These functional groups can be introduced through selective halogenation and hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ethoxyethyl 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This can convert ketones or aldehydes to alcohols.

    Substitution: Halogen atoms can be replaced with other functional groups through nucleophilic substitution.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, pyrimidine derivatives are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. This compound may exhibit similar properties, making it a candidate for drug discovery.

Medicine

Medicinally, compounds with similar structures have been investigated for their anti-inflammatory, antiviral, and anticancer activities. This compound may have potential therapeutic applications in these areas.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-ethoxyethyl 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes or receptors, modulating their activity. This interaction may involve binding to the active site or allosteric sites, leading to inhibition or activation of the target.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxyethyl 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Unique due to its specific substituents and functional groups.

    Other pyrimidine derivatives: These compounds may have different substituents, leading to variations in their biological activity and chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological and chemical properties compared to other pyrimidine derivatives.

Properties

Molecular Formula

C19H25ClN2O6

Molecular Weight

412.9g/mol

IUPAC Name

2-ethoxyethyl 6-(3-chloro-5-ethoxy-4-hydroxyphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C19H25ClN2O6/c1-5-26-7-8-28-18(24)15-11(3)22(4)19(25)21-16(15)12-9-13(20)17(23)14(10-12)27-6-2/h9-10,16,23H,5-8H2,1-4H3,(H,21,25)

InChI Key

CHRXYZTUZJRLMP-UHFFFAOYSA-N

SMILES

CCOCCOC(=O)C1=C(N(C(=O)NC1C2=CC(=C(C(=C2)Cl)O)OCC)C)C

Canonical SMILES

CCOCCOC(=O)C1=C(N(C(=O)NC1C2=CC(=C(C(=C2)Cl)O)OCC)C)C

Origin of Product

United States

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